molecular formula C12H10F3N3O4S2 B2364898 2-[(4-methoxyphenyl)sulfonyl]-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide CAS No. 339014-02-7

2-[(4-methoxyphenyl)sulfonyl]-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide

Cat. No.: B2364898
CAS No.: 339014-02-7
M. Wt: 381.34
InChI Key: DVLSRWHPHFXUBF-UHFFFAOYSA-N
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Description

This compound features a 1,3,4-thiadiazole core substituted with a trifluoromethyl group at position 5 and an acetamide moiety linked to a 4-methoxyphenylsulfonyl group. These structural attributes suggest applications in medicinal chemistry, particularly in targeting enzymes or receptors sensitive to sulfonamide-based ligands .

Properties

IUPAC Name

2-(4-methoxyphenyl)sulfonyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10F3N3O4S2/c1-22-7-2-4-8(5-3-7)24(20,21)6-9(19)16-11-18-17-10(23-11)12(13,14)15/h2-5H,6H2,1H3,(H,16,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVLSRWHPHFXUBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=NN=C(S2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10F3N3O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-[(4-Methoxyphenyl)sulfonyl]-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on anticancer, antimicrobial, and anti-inflammatory properties, supported by data tables and research findings.

Chemical Structure

The compound features a thiadiazole ring, which is known for its diverse biological activities. The sulfonamide and trifluoromethyl groups enhance its pharmacological profile by improving lipophilicity and bioavailability.

Anticancer Activity

Recent studies have demonstrated that thiadiazole derivatives exhibit significant anticancer properties. For instance, a related compound with a similar structure was evaluated for its cytotoxic effects against various cancer cell lines. The findings indicated that:

  • Compound IC50 Values :
    • K562 (chronic myelogenous leukemia): 33 µM
    • Peripheral blood mononuclear cells (PBMC): 141.3 µM

These results suggest a selective cytotoxicity toward cancer cells while sparing normal cells, indicating a potential therapeutic index for further development .

Table 1: Cytotoxicity of Related Thiadiazole Derivatives

CompoundCell LineIC50 (µM)Selectivity Index
Compound 2K562334.3
ImatinibK56228.3-
Compound 2PBMC141.3-

Antimicrobial Activity

Thiadiazole derivatives are also noted for their antimicrobial properties. In vitro studies have shown that compounds similar to this compound possess activity against various bacterial strains. Research indicates that these compounds can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli.

Anti-inflammatory Effects

The anti-inflammatory potential of thiadiazole derivatives has been explored in several studies. For example, compounds with similar structural motifs have been shown to inhibit key inflammatory mediators such as cyclooxygenase (COX) enzymes. This inhibition suggests that these compounds may serve as effective anti-inflammatory agents.

Case Studies

  • Study on Anticancer Activity :
    A study synthesized several thiadiazole derivatives and evaluated their effects on human cancer cell lines. The results demonstrated that specific modifications on the thiadiazole ring significantly enhanced anticancer activity against the K562 cell line .
  • Antimicrobial Evaluation :
    Another investigation focused on the antibacterial efficacy of thiadiazole derivatives against clinical isolates of bacteria. The results indicated promising antibacterial activity, particularly against multidrug-resistant strains .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Data Table 1: Substituent Impact on Activity

Compound Substituent (R) Key Property Biological Activity (IC₅₀/MCF7) Reference
Target Compound 4-MeO-PhSO₂- High polarity, H-bond donor Not reported (inferred moderate)
26 (Chlorophenyl derivative) 4-Cl-Ph- Electron-withdrawing 8–10 μM
N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide CF₃-Ph- Lipophilic, moderate polarity Anticancer activity (CTC₅₀ = 0.794 μM)
Sulfonyl vs. Thio/Sulfanyl Groups
  • Sulfonyl Group (Target Compound) :
    • Enhances solubility (logP reduction) and metabolic stability due to resistance to oxidation.
    • May improve binding to sulfonamide-sensitive targets (e.g., carbonic anhydrases, kinases).
  • Thio/Sulfanyl Analogs :
    • N-[5-(Benzylthio)-1,3,4-thiadiazol-2-yl]-2-(4-(trifluoromethyl)phenyl)acetamide : Demonstrated anticancer activity (CTC₅₀ = 0.794 μM) but lower metabolic stability due to thioether oxidation susceptibility .
    • N-[2-Chloro-5-(trifluoromethyl)phenyl]-2-({5-[(4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide : Higher molecular weight (505.97 g/mol) and lipophilicity may limit bioavailability compared to sulfonyl derivatives .

Data Table 2: Functional Group Impact

Group Example Compound logP (Predicted) Metabolic Stability Key Target Interaction
Sulfonyl (Target) Target Compound ~2.5 High Sulfonamide-binding pockets
Thioether Compound 5h (Benzylthio derivative) ~3.8 Moderate Hydrophobic pockets
Sulfanyl Compound ~4.2 Low Thiol-reactive sites
Trifluoromethyl Positioning
  • Trifluoromethyl on Phenyl (): 2-(4-Chlorophenoxy)-N-(5-{[4-(trifluoromethyl)benzyl]sulfanyl}-1,3,4-thiadiazol-2-yl)acetamide: The CF₃ on the benzyl group increases steric bulk, reducing membrane permeability compared to the target compound .

Preparation Methods

Sequential Building Block Approach

This approach involves the separate preparation of key building blocks followed by their sequential coupling. Typically, this includes:

  • Synthesis of 5-(trifluoromethyl)-1,3,4-thiadiazol-2-amine
  • Preparation of 2-(4-methoxyphenylsulfonyl)acetic acid
  • Amide coupling to form the final product

Convergent Synthesis Approach

The convergent approach focuses on constructing larger fragments that are subsequently coupled in fewer steps:

  • Synthesis of 5-(trifluoromethyl)-1,3,4-thiadiazole-2-thiol or 2-amine derivatives
  • Preparation of activated 2-(4-methoxyphenylsulfonyl)acetyl derivatives
  • Final coupling to form the target compound

Late-Stage Functionalization Strategy

This approach involves introducing the sulfonyl group at a later stage in the synthesis:

  • Construction of N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide
  • Late-stage sulfonylation to introduce the 4-methoxyphenylsulfonyl moiety

Synthesis of 5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl Component

The preparation of the 5-(trifluoromethyl)-1,3,4-thiadiazole moiety is a critical step in the synthesis of the target compound. Several methods have been developed for constructing this heterocycle with the specific trifluoromethyl substituent.

Cyclization of Thiosemicarbazides

One of the most common approaches involves the cyclization of trifluoroacetic acid thiosemicarbazide derivatives. This method proceeds through the following steps:

  • Reaction of hydrazine hydrate with carbon disulfide to form thiocarbohydrazide
  • Condensation with trifluoroacetic acid to form trifluoroacetyl thiosemicarbazide
  • Cyclodehydration under acidic conditions to form the 5-(trifluoromethyl)-1,3,4-thiadiazole-2-thiol

This reaction sequence can be summarized in the following table:

Step Reagents Conditions Yield (%) Reference
1 Hydrazine hydrate, CS₂ Ethanol, reflux, 8h 85-92
2 Trifluoroacetic acid/anhydride Pyridine, 0-5°C → RT, 4h 78-84
3 Concentrated H₂SO₄ 0-5°C, 2h 70-76

Direct Synthesis from Trifluoroacetic Acid Derivatives

An alternative approach involves the direct reaction of trifluoroacetic acid hydrazide with carbon disulfide in the presence of potassium hydroxide, followed by acidic cyclization:

CF₃C(O)NHNH₂ + CS₂ + KOH → [CF₃C(O)NHN=C(S)S⁻K⁺] → CF₃-C=N-N=C(SH)-
                                                          |_____|

This method offers the advantage of fewer steps but typically requires careful temperature control during the cyclization step.

Reagents Solvent Temperature Time Yield (%) Reference
CF₃C(O)NHNH₂, CS₂, KOH Ethanol Reflux 10-12h 65-75
Intermediate, H₂SO₄ - 0-5°C 2-3h 70-80

Oxidative Cyclization Methods

Oxidative cyclization of thiosemicarbazides represents another viable approach for constructing the thiadiazole ring system:

  • Reaction of 4-(trifluoromethyl)phenyl isothiocyanate with hydrazine hydrate to form 4-(4-(trifluoromethyl)phenyl)thiosemicarbazide
  • Cyclization using oxidizing agents such as hydrogen peroxide or iodine

This method has been documented to produce moderate to good yields of the desired thiadiazole derivatives.

Preparation of 4-methoxyphenylsulfonyl Acetyl Component

The synthesis of the 4-methoxyphenylsulfonyl acetyl component involves the preparation of 4-methoxyphenylsulfonyl acetic acid or its derivatives, which serves as the key precursor for amide formation.

Preparation from 4-methoxybenzene Sulfonyl Chloride

The most direct route involves the nucleophilic displacement of sulfonyl chloride with appropriate nucleophiles:

  • Conversion of 4-methoxyaniline to 4-methoxybenzene sulfonyl chloride via diazotization and reaction with sulfur dioxide and copper(I) chloride
  • Reaction with sodium acetate or glycine ester followed by hydrolysis to obtain 2-(4-methoxyphenylsulfonyl)acetic acid
Step Reagents Conditions Yield (%) Reference
1 4-methoxyaniline, NaNO₂, HCl, CuCl, SO₂ 0-5°C, then RT 60-70
2 Sodium acetate/glycine ester, base DMF/acetone, RT, 12h 65-75
3 NaOH, water RT → 60°C, 2h 85-95

Oxidation of 4-methoxyphenylsulfanyl Acetate

An alternative approach involves the oxidation of sulfide precursors:

  • Preparation of 4-methoxyphenylsulfanyl acetate from 4-methoxythiophenol and chloroacetic acid
  • Oxidation using hydrogen peroxide, meta-chloroperoxybenzoic acid, or potassium permanganate to obtain the sulfonyl derivative

This approach offers a milder alternative to direct sulfonylation and may be preferred when working with sensitive functional groups.

Oxidant Solvent Temperature (°C) Time (h) Yield (%)
H₂O₂ (30%) Acetic acid 25-30 4-6 70-80
m-CPBA Dichloromethane 0-5 2-3 75-85
KMnO₄ Acetone/water 0-10 1-2 65-75

Amide Coupling Strategies

The formation of the acetamide linkage between the prepared 5-(trifluoromethyl)-1,3,4-thiadiazol-2-amine and 2-(4-methoxyphenylsulfonyl)acetic acid represents a critical step in the synthesis of the target compound. Several coupling methods have been reported in the literature.

Carbodiimide-Mediated Coupling

N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) mediated coupling represents one of the most common approaches:

R-COOH + DCC/EDC + HOBt + R'-NH₂ → R-CONH-R' + DCU/EDU

The reaction typically involves the following steps:

  • Activation of 2-(4-methoxyphenylsulfonyl)acetic acid with carbodiimide reagent
  • Addition of hydroxybenzotriazole (HOBt) to prevent racemization and improve efficiency
  • Addition of 5-(trifluoromethyl)-1,3,4-thiadiazol-2-amine to form the amide bond
Coupling Agent Additive Solvent Temperature (°C) Time (h) Yield (%) Reference
EDC·HCl HOBt Acetonitrile 25 24 80-85
DCC HOBt DMF 0-25 4-6 75-82
EDC·HCl DMAP DCM 0-25 12 70-80

Mixed Anhydride Method

The mixed anhydride method involves the formation of an activated carboxylic acid intermediate that subsequently reacts with the amine:

  • Reaction of 2-(4-methoxyphenylsulfonyl)acetic acid with isobutyl chloroformate in the presence of a tertiary amine
  • Addition of 5-(trifluoromethyl)-1,3,4-thiadiazol-2-amine to form the amide bond

This method offers the advantage of mild reaction conditions and high yields.

Base Activating Agent Solvent Temperature (°C) Time (h) Yield (%)
N-methylmorpholine Isobutyl chloroformate THF -15 → 25 4-6 75-85
Triethylamine Ethyl chloroformate DCM -10 → 25 3-5 70-80

Alternative Synthetic Routes

Several alternative approaches can be considered for the synthesis of this compound, each offering distinct advantages under specific conditions.

Thioether Route with Oxidation

This approach involves:

  • Preparation of 2-{[(5-trifluoromethyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide
  • Oxidation of the sulfanyl group to the sulfonyl functionality

Based on related compounds described in the literature, this method can be adapted for the target compound:

Step Reagents Conditions Expected Yield (%) Reference
1 5-(trifluoromethyl)-1,3,4-thiadiazole-2-thiol, chloroacetamide derivative K₂CO₃, acetone, RT, 8h 70-80
2 H₂O₂ or m-CPBA Appropriate solvent, controlled temp 65-75

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) represents an efficient approach for the preparation of various 1,3,4-thiadiazole derivatives. This method can significantly reduce reaction times and often improves yields:

  • Microwave-assisted cyclization of thiosemicarbazide derivatives to form the thiadiazole ring
  • Microwave-assisted amide coupling for the final step
Reaction Conventional Method Microwave Conditions Yield Improvement Reference
Thiadiazole formation 8-10h, reflux 10-15 min, 150-180°C 10-15% higher
Amide coupling 12-24h, RT 5-10 min, 100-120°C 5-10% higher

One-Pot Multi-Component Approach

A more efficient one-pot multi-component approach can be developed based on related syntheses:

  • Simultaneous reaction of trifluoroacetic acid hydrazide, carbon disulfide, and 2-(4-methoxyphenylsulfonyl)acetyl chloride
  • Sequential addition of reagents in a controlled manner to form the target compound

This approach minimizes isolation and purification of intermediates, potentially improving overall efficiency.

Optimization of Reaction Conditions

Optimization of reaction conditions is crucial for maximizing yield, purity, and scalability of the synthetic process. Key parameters that influence the preparation of this compound include:

Temperature Effects

Temperature control is particularly critical during the cyclization step for thiadiazole formation and during oxidation of sulfides to sulfonyl derivatives. The following optimal temperature ranges have been identified:

Reaction Step Optimal Temperature Range (°C) Effect of Deviation Reference
Thiadiazole cyclization -5 to 5 (addition), then RT Higher temperatures lead to side products
Carbodiimide coupling 0-5 (activation), then RT Above 30°C reduces yield by 15-20%
Sulfonylation 0-10 Higher temperatures reduce selectivity

Solvent Selection

Solvent choice significantly impacts reaction efficiency and product purity:

Reaction Step Preferred Solvents Avoided Solvents Reason Reference
Thiadiazole formation Ethanol, water Chlorinated solvents Better dissolution of intermediates
Amide coupling Acetonitrile, DMF Alcohols Prevents side reactions
Sulfonylation DCM, toluene Protic solvents Enhances electrophilicity

Catalyst and Additive Effects

Various catalysts and additives can significantly enhance reaction efficiency:

Reaction Catalyst/Additive Concentration Effect on Yield Reference
Amide coupling DMAP 5-10 mol% +15-20%
Amide coupling HOBt 1.1 equiv. +10-15%, reduced racemization
Oxidation Na₂WO₄ 2-5 mol% +10-15% for H₂O₂ oxidation -

Characterization and Purification

Proper characterization and purification of this compound are essential for confirming structure and ensuring purity.

Spectroscopic Analysis

The following spectroscopic data can be expected for the target compound:

Technique Key Characteristics Expected Values Reference
¹H NMR (400 MHz, DMSO-d₆) Aromatic protons 7.0-7.8 ppm (m, 4H)
Methoxy protons 3.8-3.9 ppm (s, 3H)
Methylene protons 4.2-4.4 ppm (s, 2H)
NH proton 12.0-12.5 ppm (s, 1H)
¹³C NMR (100 MHz, DMSO-d₆) CF₃ carbon 120-125 ppm (q)
Thiadiazole carbons 160-170 ppm
Carbonyl carbon 165-170 ppm
Aromatic carbons 110-135 ppm
Methoxy carbon 55-56 ppm
Methylene carbon 60-65 ppm
IR (KBr, cm⁻¹) N-H stretching 3200-3300
C=O stretching 1680-1700
SO₂ stretching 1340-1360, 1140-1160
C-F stretching 1120-1140
Mass Spectrometry [M+H]⁺ Calculated based on C₁₂H₁₀F₃N₃O₄S₂

Purification Techniques

Effective purification strategies include:

Technique Conditions Recovery (%) Purity (%) Reference
Recrystallization Ethanol/water (3:1) 80-85 >98
Column chromatography Silica gel, DCM/MeOH (95:5) 70-75 >99
Preparative HPLC C18 column, acetonitrile/water gradient 65-70 >99.5 -

Scale-Up Considerations

Scaling up the synthesis of this compound presents several challenges that must be addressed to maintain yield, purity, and safety.

Heat Management

The exothermic nature of several steps requires careful temperature control:

  • The diazotization and sulfonylation reactions generate significant heat
  • The cyclization of thiosemicarbazide derivatives is highly exothermic

Recommended cooling strategies include:

  • Gradual addition of reagents
  • Use of efficient cooling systems
  • Implementation of temperature monitoring systems

Cost Analysis

A comparative analysis of different synthetic routes based on cost considerations:

Synthetic Route Approximate Cost per Gram Scale-up Potential Overall Economic Viability
Sequential building block Medium Good Preferred for large scale
Convergent approach High Medium Suitable for moderate scale
Late-stage functionalization High Limited Appropriate for small scale

Q & A

Q. What are the optimal synthetic routes and reaction conditions for synthesizing this compound?

The synthesis typically involves multi-step reactions, including sulfonylation of the 4-methoxyphenyl group and coupling with the 1,3,4-thiadiazol-2-yl amine. Key steps:

  • Sulfonylation : Requires controlled temperatures (60–80°C) and anhydrous conditions to prevent hydrolysis of the sulfonyl chloride intermediate .
  • Amide Coupling : Use of coupling agents like EDCI/HOBt in DMF or dichloromethane under nitrogen to ensure high yields (70–85%) .
  • Purification : Recrystallization from ethanol or column chromatography (silica gel, ethyl acetate/hexane) is critical for isolating the pure product .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

  • NMR : 1^1H and 13^13C NMR confirm the sulfonyl and acetamide groups via peaks at δ 3.8–4.2 ppm (sulfonyl-OCH3_3) and δ 165–170 ppm (amide carbonyl) .
  • Mass Spectrometry : High-resolution ESI-MS identifies the molecular ion peak ([M+H]+^+) and fragments, such as the 1,3,4-thiadiazole ring cleavage .
  • IR : Strong absorption bands at 1250–1300 cm1^{-1} (S=O stretch) and 1680–1700 cm1^{-1} (amide C=O) .

Intermediate Research Questions

Q. How do structural modifications influence bioactivity?

  • Methoxy Group : Enhances solubility and π-π stacking with biological targets (e.g., enzyme active sites) .
  • Trifluoromethyl Group : Increases metabolic stability and hydrophobic interactions, as seen in analogs with anticancer activity (IC50_{50} values <10 μM in glioblastoma U87 cells) .
  • Thiadiazole Core : Critical for hydrogen bonding with kinases (e.g., abl/src tyrosine kinases) . Modifications here often reduce potency .

Q. What are the common side reactions during synthesis, and how can they be mitigated?

  • Sulfonylation Byproducts : Hydrolysis of sulfonyl chloride intermediates can form sulfonic acids. Use anhydrous solvents (e.g., dry DCM) and molecular sieves .
  • Oxidation of Thiadiazole : Occurs under high-temperature reflux. Optimize reaction time (<6 hours) and use inert atmospheres .
  • Incomplete Coupling : Monitor via TLC (Rf ~0.5 in EtOAc/hexane 3:7) and add excess amine (1.2 eq) .

Advanced Research Questions

Q. How can contradictory data on biological activity (e.g., carcinogenicity vs. anticancer effects) be resolved?

  • Mechanistic Context : Analogs with nitro groups (e.g., 5-nitrofurans) show carcinogenicity via DNA adduct formation, while non-nitrated derivatives (e.g., trifluoromethyl-substituted) exhibit anticancer activity through kinase inhibition .
  • Dose-Dependent Effects : Low concentrations (≤10 μM) may inhibit cancer cell proliferation, while higher doses (>50 μM) induce cytotoxicity and off-target effects .
  • Species-Specific Toxicity : Rat models show higher susceptibility to nephrotoxicity compared to human cell lines .

Q. What strategies are effective in optimizing bioactivity while minimizing toxicity?

  • QSAR Modeling : Use substituent electronegativity (e.g., trifluoromethyl) and steric parameters to predict IC50_{50} values and LD50_{50} .
  • Prodrug Design : Mask the sulfonyl group with ester linkages to reduce renal toxicity, as demonstrated in analogs with 30% lower nephrotoxicity in vivo .
  • Targeted Delivery : Conjugation with folate or peptide carriers improves selectivity for cancer cells (e.g., 2-fold higher uptake in MDA-MB-231 cells) .

Q. How do intermolecular interactions (e.g., π-π stacking, hydrogen bonding) dictate target binding?

  • Kinase Inhibition : The thiadiazole ring forms hydrogen bonds with ATP-binding pockets (e.g., Tyr-253 in src kinase), while the 4-methoxyphenyl group engages in π-π interactions with Phe-344 .
  • DNA Intercalation : Planar aromatic systems in analogs intercalate between base pairs, but the sulfonyl group reduces this propensity, favoring enzyme inhibition over genotoxicity .

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